molecular formula C9H9ClO3 B577937 Ethyl 2-chloro-3-hydroxybenzoate CAS No. 1260810-04-5

Ethyl 2-chloro-3-hydroxybenzoate

Cat. No.: B577937
CAS No.: 1260810-04-5
M. Wt: 200.618
InChI Key: BJRWARWQJAZJSJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro group and a hydroxy group attached to a benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 2-amino-3-hydroxybenzoate or 2-thio-3-hydroxybenzoate derivatives.

    Oxidation: Formation of 2-chloro-3-hydroxybenzaldehyde or 2-chloro-3-hydroxybenzoic acid.

    Reduction: Formation of 2-chloro-3-hydroxybenzyl alcohol.

Scientific Research Applications

Ethyl 2-chloro-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-chloro-3-hydroxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 2-chloro-3-hydroxybenzoate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxybenzoate: Lacks the chloro group, which may result in different reactivity and biological activity.

    Ethyl 2-chloro-4-hydroxybenzoate: The position of the hydroxy group is different, potentially affecting its chemical properties and applications.

    Mthis compound: The ester group is a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-chloro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRWARWQJAZJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248027
Record name Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260810-04-5
Record name Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260810-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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